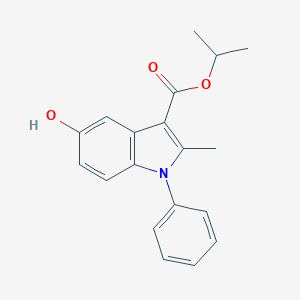![molecular formula C14H27NO B259574 N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
N-[2-(methyloxy)cyclohexyl]cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methyloxy)cyclohexyl]cycloheptanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has gained popularity among drug users due to its dissociative and hallucinogenic effects. However, the drug's potential for abuse and its adverse effects have raised concerns among health professionals.
作用機序
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity and learning and memory processes. By blocking NMDA receptors, MXE disrupts the communication between neurons and alters the perception of sensory input. MXE also acts on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal studies. The drug increases the release of dopamine and serotonin in the brain, which may contribute to its rewarding and reinforcing effects. MXE also increases heart rate and blood pressure and can cause respiratory depression at high doses. The drug has been shown to produce long-lasting changes in the brain's reward circuitry, which may contribute to its potential for abuse.
実験室実験の利点と制限
MXE has several advantages for use in laboratory experiments. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE is also relatively stable and has a long half-life, which makes it suitable for pharmacokinetic and metabolism studies. However, MXE has several limitations for use in laboratory experiments. The drug's potential for abuse and its adverse effects make it difficult to use in human studies. Moreover, the synthesis of MXE requires specialized laboratory equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on MXE. One area of research is to investigate the long-term effects of MXE on the brain and behavior. Studies have shown that chronic use of MXE can lead to cognitive impairment and psychiatric symptoms. Another area of research is to investigate the potential therapeutic uses of MXE. The drug's dissociative effects may have potential for treating certain psychiatric disorders, such as depression and anxiety. However, more research is needed to determine the safety and efficacy of MXE for therapeutic purposes. Finally, research is needed to develop new and safer arylcyclohexylamine drugs that can be used for scientific research and therapeutic purposes.
合成法
MXE can be synthesized through a multi-step process that involves the reaction of cyclohexanone with 2-bromo-4-methylphenol to form the intermediate compound 2-(4-methylphenoxy)cyclohexanone. The intermediate compound is then reacted with cycloheptanamine in the presence of a reducing agent to form MXE. The synthesis of MXE requires specialized laboratory equipment and expertise, and it is not a straightforward process.
科学的研究の応用
MXE has been used in scientific research to study its effects on the brain and behavior. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE has also been used to study the effects of NMDA receptor antagonists on learning and memory. Moreover, MXE has been used as a model drug to study the pharmacokinetics and metabolism of arylcyclohexylamines.
特性
製品名 |
N-[2-(methyloxy)cyclohexyl]cycloheptanamine |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
N-(2-methoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C14H27NO/c1-16-14-11-7-6-10-13(14)15-12-8-4-2-3-5-9-12/h12-15H,2-11H2,1H3 |
InChIキー |
JZDQZLOTEYWYNS-UHFFFAOYSA-N |
SMILES |
COC1CCCCC1NC2CCCCCC2 |
正規SMILES |
COC1CCCCC1NC2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)





![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)